molecular formula C6H10N2O3 B3310144 1,3-Dimethylimidazolium bicarbonate CAS No. 945017-57-2

1,3-Dimethylimidazolium bicarbonate

Cat. No.: B3310144
CAS No.: 945017-57-2
M. Wt: 158.16 g/mol
InChI Key: CFCNWHQKGUZEDB-UHFFFAOYSA-M
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Description

1,3-Dimethylimidazolium bicarbonate is an ionic liquid that has garnered significant interest in the field of green chemistry. It is known for its unique properties, including high thermal stability, low volatility, and the ability to dissolve a wide range of substances. These characteristics make it a valuable compound for various industrial and scientific applications.

Preparation Methods

1,3-Dimethylimidazolium bicarbonate can be synthesized through several methods. One common synthetic route involves the N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate. This reaction produces 1,3-dimethylimidazolium-2-carboxylate, which can then be converted to the bicarbonate form . The reaction conditions typically involve moderate temperatures and the use of a solvent such as acetonitrile.

Industrial production methods often focus on optimizing the yield and purity of the compound. This can involve the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1,3-Dimethylimidazolium bicarbonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can also be performed, although they are less common.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,3-Dimethylimidazolium bicarbonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Dimethylimidazolium bicarbonate exerts its effects involves its ability to stabilize transition states and intermediates in chemical reactions. This is primarily due to its ionic nature and the presence of the imidazolium ring, which can interact with various molecular targets through hydrogen bonding and π-stacking interactions . These interactions facilitate the formation of reaction intermediates and lower the activation energy of the reactions.

Comparison with Similar Compounds

1,3-Dimethylimidazolium bicarbonate can be compared with other similar compounds, such as:

    1-Butyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different solvation capabilities.

    1-Ethyl-3-methylimidazolium acetate: Known for its use in cellulose dissolution and other applications in green chemistry.

    1,3-Dimethylimidazolium methyl carbonate: A closely related compound with different reactivity and applications.

The uniqueness of this compound lies in its zwitterionic nature and its ability to act as a catalyst in a wide range of reactions, making it a versatile and valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,3-dimethylimidazol-1-ium;hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.CH2O3/c1-6-3-4-7(2)5-6;2-1(3)4/h3-5H,1-2H3;(H2,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCNWHQKGUZEDB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.C(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657805
Record name 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945017-57-2
Record name 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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